1H-Indole-3-methanol, 1-methoxy-

Description

Contextualization within Indole (B1671886) Derivatives Chemistry

The indole ring system, a fusion of benzene (B151609) and pyrrole (B145914) rings, is a foundational structure in a vast number of natural products and synthetic compounds of biological importance. organic-chemistry.orgchim.it This prevalence makes indole and its derivatives a subject of intense interest in medicinal chemistry and organic synthesis. organic-chemistry.orgchim.it The electron-rich nature of the indole nucleus makes it a versatile scaffold for creating complex molecules. chim.it

Within this extensive class, compounds bearing a substituent at the C3 position are common. 1H-Indole-3-methanol, which features a hydroxymethyl group at this position, and its derivatives are notable examples. foodb.cabeilstein-journals.org These compounds often serve as key precursors for more complex indole-based molecules. beilstein-journals.org The introduction of a methoxy (B1213986) group at the N1 position, as seen in 1H-Indole-3-methanol, 1-methoxy-, further modifies the chemical properties of the indole core. chim.itnih.gov This N-alkoxylation can alter the electron distribution and reactivity of the ring system, providing a strategic tool for synthetic chemists to fine-tune molecular behavior. chim.itresearchgate.net The synthesis and reactivity of N-methoxyindoles are active areas of research, aimed at diversifying the range of accessible indole structures for various applications. organic-chemistry.orgchim.it

Structural Features and Classification within Organic Compounds

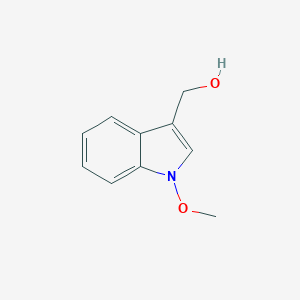

1H-Indole-3-methanol, 1-methoxy- is an organic compound classified as a substituted indole derivative. nih.gov Its chemical structure consists of a central indole nucleus, which is a bicyclic aromatic heterocycle. nih.govuni.lu The key functional groups that define its specific classification are a primary alcohol (a hydroxymethyl group, -CH2OH) attached to the C3 position of the indole ring and a methoxy group (-OCH3) bonded to the indole nitrogen (N1). nih.gov

The presence of these functional groups classifies the molecule as a primary alcohol and an N-alkoxyindole. nih.govnih.gov The IUPAC name for this compound is (1-methoxyindol-3-yl)methanol. nih.gov Its molecular formula is C10H11NO2. nih.govuni.lu The combination of the aromatic rings and the polar alcohol and methoxy groups influences its physical and chemical properties, including its solubility and potential for hydrogen bonding.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | (1-methoxyindol-3-yl)methanol | PubChem nih.gov |

| Molecular Formula | C10H11NO2 | PubChem nih.gov |

| Molecular Weight | 177.20 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 177.078978594 Da | PubChem nih.gov |

| CAS Number | 110139-35-0 | PubChem nih.gov |

| SMILES | CON1C=C(C2=CC=CC=C21)CO | PubChem nih.gov |

Significance as a Research Subject in Synthetic Organic Chemistry

In synthetic organic chemistry, 1H-Indole-3-methanol, 1-methoxy- is valued as a versatile synthetic intermediate. lookchem.com The N-methoxy group makes it a useful building block, as it activates the indole ring and can be used to direct the regioselectivity of further chemical modifications. chim.itclockss.org

The hydroxymethyl group at the C3 position is a key reactive site. It can be readily transformed into other functional groups, providing a synthetic handle to access a variety of more complex molecules. For example, oxidation of this primary alcohol would yield 1-methoxy-1H-indole-3-carboxaldehyde, a related indole derivative that is also a subject of study. hmdb.ca

Furthermore, N-methoxyindoles can be synthesized from various precursors, and methods have been developed for their direct formation or through the methylation of N-hydroxyindoles. nih.gov Research has also focused on the unique reactivity of N-methoxyindoles, such as their use in coupling reactions to form bis-indoles, which are precursors to complex structures like indolo[2,3-a]carbazoles. clockss.org The ability to use this compound in one-step enzymatic reactions to create new derivatives highlights its utility in developing efficient synthetic methods. clockss.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methoxyindol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEZKEWAYCAHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327975 | |

| Record name | 1H-Indole-3-methanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110139-35-0 | |

| Record name | 1H-Indole-3-methanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1h Indole 3 Methanol, 1 Methoxy

Traditional and Foundational Synthetic Routes for Indole (B1671886) Core

The synthesis of the indole ring system is a cornerstone of heterocyclic chemistry, with several classical name reactions providing the foundational routes. These methods, while not directly yielding the target compound, are crucial for preparing substituted indole precursors.

Fischer Indole Synthesis and its Variations

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is one of the most widely used methods for preparing indoles. bhu.ac.inwikipedia.org The reaction involves the cyclization of an arylhydrazone, typically formed from an arylhydrazine and a suitable aldehyde or ketone, under acidic conditions. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed as catalysts. wikipedia.org

The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, including those with methoxy (B1213986) groups on the benzene (B151609) ring, which are valuable precursors in many synthetic pathways. chim.itnih.gov However, the reaction of methoxy-substituted phenylhydrazones can sometimes lead to abnormal products due to unexpected cyclization pathways. nih.gov

Modern variations have expanded the scope of this venerable reaction. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another variation involves a two-step route from haloarenes, which are converted to indoles by halogen-magnesium exchange followed by reaction with di-tert-butyl azodicarboxylate and subsequent treatment with an aldehyde or ketone under acidic conditions. acs.org These adaptations enhance the method's flexibility and substrate scope. nih.gov

Table 1: Selected Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (TsOH) |

Reissert Indole Synthesis (Relevant for Indole-3-carboxylates and Potential Adaptations)

The Reissert indole synthesis is another classical method that traditionally produces indole-2-carboxylic acids. bhu.ac.inwikipedia.orgderpharmachemica.com The process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgrsc.org The resulting ethyl o-nitrophenylpyruvate intermediate then undergoes a reductive cyclization, commonly using zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. wikipedia.orgresearchgate.net

While the classic Reissert synthesis yields 2-substituted indoles, specific modifications make it highly relevant for the synthesis of precursors to 1H-Indole-3-methanol, 1-methoxy-. A significant adaptation allows for the synthesis of N-alkoxyindole-3-carboxylates. rsc.org In this variation, a fragmentation reaction of a specifically substituted intermediate leads to the formation of a potassium salt of 3-(methoxycarbonyl)-indol-1-olate. rsc.org Crucially, this intermediate can then be alkylated with methyl iodide to produce methyl 1-methoxy-1H-indole-3-carboxylate. rsc.org This N-methoxy-indole-3-carboxylate is a key precursor that can be readily converted to the target alcohol through reduction.

Specific Synthesis of 1H-Indole-3-methanol, 1-methoxy-

The direct synthesis of 1H-Indole-3-methanol, 1-methoxy- can be approached through several specific routes, either by modifying a pre-existing indole-3-methanol core or by building the molecule from a precursor already containing the N-methoxy group.

Methylation of 1H-Indole-3-methanol

The synthesis of the target compound can be achieved through the methylation of 1H-Indole-3-methanol. lookchem.com This process specifically involves the introduction of a methoxy group at the N1 position of the indole ring. A plausible synthetic sequence would involve the protection of the C3-methanol group, followed by N-oxygenation and subsequent O-methylation of the resulting N-hydroxyindole, and finally deprotection of the alcohol. The N-alkoxylation step can be achieved by reacting an N-unsubstituted indole with a suitable base to form the indolyl anion, which is then treated with an electrophilic oxygen source or an alkylating agent under specific conditions, similar to the strategy used in the Reissert modification to produce N-methoxy indoles. rsc.org

Routes from 1-Methoxyindole-3-carbaldehyde (B1618907)

A more direct and highly effective route to 1H-Indole-3-methanol, 1-methoxy- involves the reduction of its corresponding aldehyde, 1-methoxy-1H-indole-3-carbaldehyde. nih.gov This aldehyde is a known compound that can serve as a direct precursor. nih.govepa.gov The transformation from the aldehyde to the primary alcohol is a standard procedure in organic synthesis, typically accomplished with high efficiency using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

The synthesis of the required 1-methoxy-1H-indole-3-carbaldehyde precursor itself can be accomplished via methods like the Vilsmeier-Haack reaction on 1-methoxyindole (B1630564). The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heterocyclic rings, including indoles. google.com

Multi-step Preparations and Optimization

Route A: This route utilizes the modified Reissert synthesis.

Step 1: Synthesis of methyl 1-methoxy-1H-indole-3-carboxylate from a substituted o-nitrotoluene via the Reissert modification. rsc.org

Step 2: Reduction of the ester group of methyl 1-methoxy-1H-indole-3-carboxylate to a hydroxymethyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product.

Route B: This route proceeds via a formylation reaction.

Step 1: Synthesis of the 1-methoxyindole core.

Step 2: Formylation of 1-methoxyindole at the C3 position, likely via a Vilsmeier-Haack reaction, to produce 1-methoxy-1H-indole-3-carbaldehyde.

Step 3: Reduction of the aldehyde to 1H-Indole-3-methanol, 1-methoxy- using a selective reducing agent like NaBH₄.

Table 2: Comparison of Multi-Step Synthetic Routes

| Feature | Route A (via Reissert) | Route B (via Formylation) |

|---|---|---|

| Key Precursor | Methyl 1-methoxy-1H-indole-3-carboxylate | 1-Methoxy-1H-indole-3-carbaldehyde |

| Core Formation | Modified Reissert Synthesis | Various methods to form 1-methoxyindole |

| C3-Functionalization | Incorporated during Reissert cyclization | Vilsmeier-Haack Formylation |

| Final Step | Reduction of Ester (e.g., LiAlH₄) | Reduction of Aldehyde (e.g., NaBH₄) |

Advanced and Green Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of sustainable methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents. The synthesis of 1H-Indole-3-methanol, 1-methoxy- and its analogs has benefited from these advancements, with several green approaches emerging.

Enzyme-Catalyzed Transformations (e.g., Myrosinase-Mediated Pathways)

Enzyme-catalyzed reactions offer a high degree of specificity and operate under mild conditions, making them an attractive green alternative to traditional chemical synthesis. In the context of 1-methoxyindole derivatives, the enzyme myrosinase plays a pivotal role.

Myrosinase, a β-thioglucoside glucohydrolase found in plants of the Brassicaceae family, catalyzes the hydrolysis of glucosinolates. clockss.orgfrontiersin.org One such glucosinolate is neoglucobrassicin (B1238046) (1-methoxyglucobrassicin). clockss.org The enzymatic hydrolysis of neoglucobrassicin by myrosinase yields an unstable intermediate, 1-methoxy-3-indolylmethyl isothiocyanate. clockss.orgmdpi.commdpi.com This intermediate readily reacts with water to form 1H-Indole-3-methanol, 1-methoxy-. clockss.org

This enzymatic pathway is a key step in the natural production of this compound in plants and has been harnessed for synthetic purposes. clockss.org For instance, incubating neoglucobrassicin with myrosinase in a buffered solution can produce 1H-Indole-3-methanol, 1-methoxy-. clockss.org The yield of this enzymatic conversion can be influenced by various factors, including pH and the presence of other nucleophiles. clockss.org

It has been noted that the stability of the resulting indolyl isothiocyanates varies, with 3-indolylmethyl isothiocyanates being particularly unstable. clockss.org The presence of specifier proteins, such as epithiospecifier protein (ESP) and epithiospecifier modifier (ESM), can also influence the hydrolysis products of glucosinolates like neoglucobrassicin, potentially altering the yield of 1-methoxy-indole-3-carbinol (1H-Indole-3-methanol, 1-methoxy-). mdpi.com

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, has gained prominence as a green synthetic tool. bohrium.comtandfonline.commdpi.com These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and reduced waste compared to conventional solution-phase synthesis. tandfonline.commdpi.comgithub.io

While direct mechanochemical synthesis of 1H-Indole-3-methanol, 1-methoxy- is not extensively documented in the provided results, the application of ball milling for the synthesis of various indole derivatives is well-established. bohrium.comtandfonline.commdpi.com For example, mechanochemical methods have been successfully employed for the Claisen-Schmidt condensation to form indolyl chalcones and for the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes. tandfonline.comnih.govnih.govresearchgate.net A study on the mechanochemical oximation of 1-methoxyindole-3-carboxaldehyde, a precursor to indole phytoalexins, achieved a nearly 95% yield after just 20 minutes of milling. nih.govnih.gov This demonstrates the potential of mechanochemistry for the efficient and green synthesis of functionalized 1-methoxyindoles.

The advantages of mechanochemical synthesis include:

Reduced Solvent Usage: Reactions are often performed neat or with minimal amounts of liquid additives. bohrium.comacs.org

Shorter Reaction Times: The high energy input can significantly accelerate reaction rates. tandfonline.com

Improved Yields: In some cases, mechanochemistry can lead to higher product yields compared to traditional methods. mdpi.com

Access to Novel Reactivity: Solid-state reactions can sometimes lead to products that are difficult to obtain in solution. tandfonline.com

Catalytic Methods in 1-Methoxyindole Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Various catalytic strategies have been explored for the synthesis of indole derivatives, including those with a 1-methoxy substituent.

Base-catalyzed reactions are frequently employed in the synthesis of N-alkoxyindoles. The synthesis of 1-methoxyindoles can be achieved through the methylation of 1-hydroxyindoles using reagents like methyl iodide or dimethyl sulfate in the presence of a suitable base. mdpi.comresearchgate.netnih.gov The choice of base can be critical to the success of the reaction. For instance, sodium tert-pentoxide has been used to generate N-alkoxyindoles. nih.gov However, the reactivity of the electrophile is also a key factor, as some alkylating agents may fail to produce the desired product with certain bases. nih.gov

In some cases, a base-mediated cyclization of appropriately substituted nitrostyrenes can directly yield N-alkoxyindoles. nih.gov For example, treating ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate with potassium tert-butoxide followed by methyl iodide has been shown to produce an N-methoxyindole derivative. nih.gov

| Reaction Type | Base | Electrophile | Result | Reference |

| Methylation of 1-hydroxyindole | Appropriate Base | Methyl iodide, Dimethyl sulfate | 1-Methoxyindole | mdpi.comnih.gov |

| Alkylation of 1-hydroxyindole | Sodium tert-pentoxide | Dimethylsulfate, p-Tosyl chloride, Acetic anhydride | N-methoxy-, N-tosyloxy-, N-acetoxyindoles | nih.gov |

| Cyclization | Potassium tert-butoxide | Methyl iodide | N-methoxyindole | nih.gov |

Both Lewis and Brønsted acids are powerful catalysts for various transformations in indole chemistry. nih.govfrontiersin.orgthieme-connect.comacs.orgwikipedia.orgnih.govacs.orgorganic-chemistry.org They can activate substrates towards nucleophilic attack and facilitate cyclization reactions. nih.govwikipedia.org

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄), have been used to catalyze the synthesis of functionalized indoles from phenyldiazoacetates with an ortho-imino group, achieving high yields under mild conditions. nih.govorganic-chemistry.org While not specific to 1-methoxyindole-3-methanol, these methods highlight the broad utility of Lewis acids in indole synthesis.

Brønsted acids, like p-toluenesulfonic acid (p-TsOH), have also proven effective in catalyzing reactions involving indoles. frontiersin.orgacs.org They can promote the functionalization of the indole nucleus at various positions. frontiersin.orgthieme-connect.com For instance, Brønsted acids can catalyze the reaction of donor-acceptor cyclopropanes with indoles. acs.org The choice between a Lewis and Brønsted acid can sometimes influence the reaction outcome and selectivity. acs.orgacs.org

| Catalyst Type | Example Catalyst | Application in Indole Synthesis | Reference |

| Lewis Acid | BF₃·OEt₂, TiCl₄, SnCl₄ | Cyclization of phenyldiazoacetates to form indoles | nih.govorganic-chemistry.org |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Functionalization of indoles | frontiersin.orgacs.org |

| Both | Various | Catalyzing reactions of indoles with donor-acceptor cyclopropanes | acs.org |

Ionic liquids (ILs) have emerged as green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. github.ionih.govrsc.orgijsrst.comresearchgate.netijiset.com They can facilitate a wide range of organic reactions, including the synthesis of indole derivatives. nih.govrsc.orgijsrst.comresearchgate.netijiset.com

Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), have been used as dual solvent-catalysts for reactions like the Fischer indole synthesis. rsc.orgresearchgate.net These systems often allow for easy product separation and catalyst reuse. nih.govresearchgate.net The use of ILs in combination with microwave irradiation can further enhance reaction rates and efficiency. nih.gov

Surfactants, in conjunction with water as a solvent, provide another green approach to organic synthesis. d-nb.info For instance, the synthesis of trifluoromethyl(indolyl)phenylmethanols has been efficiently carried out in water using tetrabutylphosphonium (B1682233) bromide as a phase-transfer catalyst. d-nb.info This method offers high yields, avoids column chromatography, and allows for catalyst recycling. d-nb.info

Heteropolyacid-Based Catalysts

Heteropolyacids (HPAs) have emerged as highly efficient and environmentally benign catalysts for various organic transformations, including the synthesis of indole derivatives. Their strong Brønsted acidity, thermal stability, and reusability make them attractive alternatives to conventional acid catalysts. nih.gov While direct evidence for the use of heteropolyacid-based catalysts in the synthesis of 1H-Indole-3-methanol, 1-methoxy- is not extensively documented in currently available literature, the general applicability of HPAs in indole synthesis suggests potential pathways.

HPAs, such as those of the Keggin and Preyssler type, have been successfully employed in the synthesis of various substituted indoles. nih.govacs.orgresearchgate.net For instance, Keggin-type heteropolyacids have been used to catalyze the Fischer indole synthesis, a cornerstone method for preparing the indole core. researchgate.net Research has also demonstrated the use of HPAs supported on materials like SBA-15 to create hybrid nanoporous catalysts for the one-pot, multi-component synthesis of 3-substituted indoles. aston.ac.uk These methodologies often involve the reaction of an indole with aldehydes or other electrophiles. Given that 1H-Indole-3-methanol, 1-methoxy- possesses a substituted indole core, it is plausible that HPA-catalyzed reactions could be adapted for its synthesis, potentially through the functionalization of a 1-methoxyindole precursor.

The table below summarizes the application of various heteropolyacid-based catalysts in the synthesis of indole derivatives, highlighting their potential for the synthesis of compounds like 1H-Indole-3-methanol, 1-methoxy-.

| Catalyst Type | Reaction | Precursors | Key Findings |

| Keggin-type (H₃PMo₁₂O₄₀) | Fischer Indole Synthesis | Phenylhydrazines, Ketones | Efficient, green, and reusable catalyst for indole synthesis. acs.orgresearchgate.net |

| Preyssler-type ([NaP₅W₃₀O₁₁₀]¹⁴⁻) | Quinoxaline Synthesis | 1,2-diamino compounds, 1,2-dicarbonyl compounds | High thermal and hydrolytic stability, strong Brønsted acidity. nih.gov |

| H₅PW₁₀V₂O₄₀@VOx/SBA-15-NH₂ | One-pot, multi-component synthesis of 3-substituted indoles | Indole, Aldehydes, Malononitrile (B47326) | Heterogeneous catalyst with high activity and recyclability. aston.ac.uk |

| Phosphomolybdic acid | Alkylation of 1,3-dicarbonyl compounds | Benzylic and propargylic alcohols | Efficient for C-C bond formation under mild conditions. researchgate.net |

Electrochemical Synthetic Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds, including indoles. chim.it These strategies can often be performed under mild conditions without the need for harsh reagents. While specific electrochemical methods for the direct synthesis of 1H-Indole-3-methanol, 1-methoxy- are not prominently reported, the electrochemical synthesis of various indole derivatives provides a framework for potential synthetic routes. researchgate.netchim.it

Electrosynthesis of indoles has been achieved through various mechanisms, such as the reduction of o-nitrostyrenes and the annulation of N-aryl enamines. chim.it Furthermore, electrochemical methods have been developed for the functionalization of the indole ring. For instance, an electrochemical approach for the synthesis of 5-(1H-indol-3-yl) N-substituted-1,3,4-oxadiazole-2-amines has been reported, demonstrating the versatility of electrochemistry in modifying the indole core. researchgate.net

A notable electrochemical method involves the decarboxylative α-methoxylation of N-protected α-amino acids, leading to N-protected (1-methoxyalkyl)amines. icm.edu.pl This process proceeds via the formation of a highly reactive N-acyliminium-type cation that is subsequently trapped by methanol (B129727). While not a direct synthesis of 1H-Indole-3-methanol, 1-methoxy-, this demonstrates the electrochemical introduction of a methoxy group, a key structural feature of the target compound.

The following table outlines some electrochemical approaches used for the synthesis and functionalization of indole derivatives.

| Electrochemical Method | Precursors | Key Features |

| Reduction of o-nitrostyrenes | Substituted o-nitrostyrenes | Forms the indole ring through reductive cyclization. chim.it |

| Annulation of N-aryl enamines | N-aryl enamines | Iodide-mediated electrochemical cyclization. chim.it |

| Decarboxylative α-methoxylation | N-protected α-amino acids | Introduces a methoxy group adjacent to a nitrogen atom. icm.edu.pl |

| Dehydrogenative [4+2] annulation | Indole-1-carboxamides and 1,3-dimethylindole | Forms polycyclic indole structures. beilstein-journals.org |

Precursor Chemistry and Starting Materials for Indole-3-methanol and its Derivatives

The synthesis of 1H-Indole-3-methanol, 1-methoxy- relies on the availability of suitable starting materials and an understanding of their reactivity. Key precursors include indole-3-carbaldehyde, indole-3-methanol, and glucosinolates like neoglucobrassicin.

Utilizing Indole-3-carbaldehyde

Indole-3-carbaldehyde is a versatile and widely used precursor for the synthesis of a vast array of indole derivatives due to the reactivity of its carbonyl group. derpharmachemica.comgoogle.com While a direct, one-step conversion of indole-3-carbaldehyde to 1H-Indole-3-methanol, 1-methoxy- is not explicitly detailed in the surveyed literature, multi-step synthetic pathways can be envisaged.

A plausible route would involve the reduction of the aldehyde group of a 1-methoxyindole-3-carbaldehyde intermediate to the corresponding alcohol. The synthesis of various substituted indole-3-carbaldehydes, including methoxy-substituted analogues, is well-established. acs.orggoogle.com For example, the Vilsmeier-Haack reaction is a common method for the formylation of indoles at the C3 position. google.com

The subsequent reduction of the aldehyde functionality to a primary alcohol can be achieved using a variety of reducing agents. This two-step approach, starting from a 1-methoxyindole and proceeding through a 1-methoxyindole-3-carbaldehyde intermediate, represents a feasible synthetic strategy.

The table below presents examples of reactions where indole-3-carbaldehyde is used as a precursor for various indole derivatives.

| Reaction | Reagents | Product Type |

| Henry Reaction | Nitromethane, Ammonium (B1175870) acetate | 3-((E)-2-nitrovinyl)-1H-indole derpharmachemica.com |

| Reductive Amination | Amines, Reducing agents | N-substituted (1H-indol-3-yl)methanamines |

| Wittig Reaction | Phosphonium ylides | 3-vinylindoles |

| Condensation Reactions | Active methylene (B1212753) compounds | Various heterocyclic systems fused to the indole ring |

Role of Indole-3-methanol as a Synthetic Intermediate

Indole-3-methanol itself is a key intermediate in the synthesis of more complex indole derivatives. One potential route to 1H-Indole-3-methanol, 1-methoxy- is through the direct methylation of the nitrogen atom of 1H-indole-3-methanol. lookchem.com This N-methylation would introduce the methoxy group at the 1-position of the indole ring.

Indole-3-methanol can be prepared from indole-3-carbaldehyde via reduction. google.com The subsequent N-alkoxylation would then yield the target compound. This strategy highlights the importance of indole-3-methanol as a pivotal building block in the synthesis of 1-substituted indole derivatives.

The following table illustrates the role of indole-3-methanol as a precursor in the synthesis of various indole-containing molecules.

| Reaction | Reagents | Product Type |

| N-Alkoxylation | Methylating agent | 1-Methoxy-1H-indole-3-methanol lookchem.com |

| Etherification | Alcohols, Acid catalyst | 3-(alkoxymethyl)-1H-indoles |

| Esterification | Carboxylic acids or acyl chlorides | 3-(acyloxymethyl)-1H-indoles |

| Substitution Reactions | Nucleophiles | Various 3-substituted indoles |

Derivations from Glucosinolates (e.g., Neoglucobrassicin)

A direct and biologically relevant synthetic pathway to 1H-Indole-3-methanol, 1-methoxy- involves the enzymatic hydrolysis of the glucosinolate neoglucobrassicin. clockss.orgresearchgate.net Neoglucobrassicin, a naturally occurring compound found in cruciferous plants of the Brassica genus, is a precursor to a variety of 1-methoxyindole derivatives. clockss.orgnih.gov

The synthesis is achieved through the action of the enzyme myrosinase. This enzyme catalyzes the deglucosidation of neoglucobrassicin, leading to an unstable intermediate, 3-(isothiocyanatomethyl)-1-methoxy-1H-indole. clockss.org In the presence of water, this intermediate readily hydrolyzes to form 1H-Indole-3-methanol, 1-methoxy-. clockss.org This enzymatic approach offers a mild and specific method for the synthesis of the target compound, mirroring its natural formation process in plants.

This biosynthetic route is significant as it provides a green and efficient way to access 1H-Indole-3-methanol, 1-methoxy- and other related bioactive indole derivatives.

The table below summarizes the enzymatic conversion of neoglucobrassicin.

| Precursor | Enzyme | Intermediate | Product |

| Neoglucobrassicin | Myrosinase | 3-(isothiocyanatomethyl)-1-methoxy-1H-indole | 1H-Indole-3-methanol, 1-methoxy- clockss.orgresearchgate.net |

Chemical Reactivity and Transformations of 1h Indole 3 Methanol, 1 Methoxy

Reactions Involving the Indole (B1671886) Nucleus

The 1-methoxy group acts as a key modulator of the indole ring's reactivity. While indoles are typically electron-rich aromatic systems prone to electrophilic attack, the N-O bond in 1-methoxyindoles introduces a unique pathway for nucleophilic substitution, especially when an electron-withdrawing group is present on the ring. researchgate.netnii.ac.jp

While indoles characteristically undergo electrophilic substitution at the C3 position, the presence of the 3-hydroxymethyl group in the title compound already occupies this site. However, understanding the electrophilic substitution patterns of the parent 1-methoxyindole (B1630564) system provides crucial context. Generally, 1-methoxyindole undergoes electrophilic substitution at the C3 position, as seen in the Vilsmeier-Haack reaction to produce 1-methoxyindole-3-carbaldehyde (B1618907). researchgate.net

The introduction of the 1-methoxy group can also influence the regioselectivity of electrophilic substitution on the benzene (B151609) portion of the indole nucleus. clockss.org For instance, in Friedel-Crafts acylation reactions of related 1-methoxyindole derivatives, there is a notable preference for substitution at the C6 position over the C5 position, an effect attributed to the electronic influence of the 1-methoxy group. clockss.org

Conversely, and of significant synthetic importance, is the ability of 1-methoxyindoles bearing an electron-withdrawing group at the C3 position (such as the analogous 1-methoxyindole-3-carbaldehyde) to undergo regioselective nucleophilic substitution at the C2 position. researchgate.netnii.ac.jpclockss.org In these reactions, the 1-methoxy group functions as a leaving group, which is an unprecedented reactivity pattern for typical indole systems. clockss.org This transformation provides a powerful method for introducing substituents at the C2 position, which is otherwise difficult to achieve through classical electrophilic substitution. clockss.orgresearchgate.net

Carbon-carbon bond formation is a cornerstone of synthetic chemistry, and 1H-Indole-3-methanol, 1-methoxy- and its analogues serve as substrates for such transformations. The unique reactivity conferred by the 1-methoxy group enables C-C functionalization primarily at the C2 position through nucleophilic substitution.

Research on the closely related 1-methoxyindole-3-carbaldehyde demonstrates this principle effectively. It reacts with a variety of carbon-centered nucleophiles to yield 2-substituted indole derivatives. nii.ac.jp Examples include reactions with dimethyl malonate and 3-acetylpyridine, where the nucleophile attacks the C2 position, leading to the expulsion of the methoxy (B1213986) group and the formation of a new C-C bond. nii.ac.jpclockss.org Palladium-catalyzed reactions, such as carbonylative syntheses, also represent a key strategy for the C-C functionalization of the indole core, allowing for the introduction of acyl groups and other carbon-based moieties. beilstein-journals.orgnih.govbeilstein-journals.org Furthermore, photochemical methods can be employed for the C-H functionalization at the C3 position of indoles using alcohols as alkylating agents to form bis(indolyl)methanes. acs.org

Table 1: Examples of C-C Functionalization Reactions on 1-Methoxyindole Analogs

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1-Methoxyindole-3-carbaldehyde | Dimethyl malonate, NaOMe, MeOH | Methyl 2-(1-methoxy-3-formyl-1H-indol-2-yl)acetate | 46% | nii.ac.jp |

| 1-Methoxyindole-3-carbaldehyde | 3-Acetylpyridine, KH, THF | 2-(1-Methoxy-3-formyl-1H-indol-2-yl)-1-(pyridin-3-yl)ethan-1-one | 74% | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Dimethyl malonate, KOtBu, DMF | Dimethyl 2-(1-methoxy-6-nitro-3-formyl-1H-indol-2-yl)malonate | 92% | clockss.org |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | 3-Acetylpyridine, KH, THF | 2-(1-Methoxy-6-nitro-3-formyl-1H-indol-2-yl)-1-(pyridin-3-yl)ethan-1-one | 92% | clockss.org |

Transformations of the Hydroxymethyl Moiety

The 3-hydroxymethyl group is a versatile functional handle that can undergo both oxidation and reduction to afford other important indole derivatives.

The primary alcohol of the hydroxymethyl group can be readily oxidized to the corresponding aldehyde (1-methoxyindole-3-carbaldehyde) or further to the carboxylic acid (1-methoxyindole-3-carboxylic acid). Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are suitable for this transformation. The resulting aldehyde is a particularly valuable synthetic intermediate, as it is a substrate for the nucleophilic substitution reactions at the C2 position described previously. researchgate.net The synthesis of indole-3-carbinols and their subsequent oxidation to 3-acyl indoles can also be achieved through organophotoredox catalysis under visible light. rsc.org

Reduction of the indole nucleus of 1H-Indole-3-methanol, 1-methoxy- can lead to the formation of the corresponding 1-methoxy-2,3-dihydro-1H-indole-3-methanol (a 1-methoxyindoline derivative). This transformation saturates the C2-C3 double bond of the pyrrole (B145914) ring. This reduction can typically be accomplished using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. researchgate.net

Derivatization Studies and Functional Group Interconversions

The strategic modification of 1H-Indole-3-methanol, 1-methoxy- and its precursors allows for the synthesis of a wide array of functionalized indole derivatives. These studies are crucial for developing new compounds with potential applications in medicinal chemistry and materials science. mdpi.comacs.orgacs.org

A key example of functional group interconversion involves the aldehyde analogue, 1-methoxyindole-3-carbaldehyde. The aldehyde can be converted into an oxime, 1-methoxyindole-3-carboxaldehyde oxime, by reacting it with hydroxylamine. mdpi.com This oxime is a key intermediate in the synthesis of various indole phytoalexins. mdpi.com

Furthermore, the indole core itself can be derivatized. For instance, unstable intermediates like 3-(isothiocyanatomethyl)-1-methoxy-1H-indole can be generated in situ from precursors such as neoglucobrassicin (B1238046) and trapped with various heterocyclic compounds to create novel derivatives with imidazole, pyrazole (B372694), or triazole moieties. clockss.org This highlights the utility of biosynthetic-inspired approaches to generate molecular diversity. clockss.org

Table 2: Examples of Derivatization and Functional Group Interconversion

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1-Methoxyindole-3-carbaldehyde | NH₂OH·HCl, Na₂CO₃ (mechanochemical) | 1-Methoxyindole-3-carboxaldehyde oxime | ~95% | mdpi.com |

| Neoglucobrassicin | Myrosinase, Imidazole | 1-Methoxy-3-((1H-imidazol-1-yl)methyl)-1H-indole | N/A | clockss.org |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Et₃SiH, TFA | 1-Methoxy-3-methyl-6-nitro-1H-indole | 93% | clockss.org |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | p-Chlorophenoxyacetonitrile, KOtBu, DMF | 4-Amino-3-p-chlorophenoxy-2-p-chlorophenoxymethyl-7-nitropyrimido[1,2-a]indole-10-carbaldehyde | 71% | clockss.org |

Synthesis of Substituted Indole Derivatives

The synthesis of substituted indole derivatives from 1H-Indole-3-methanol, 1-methoxy-, and its closely related precursor, 1-methoxyindole-3-carbaldehyde, is a subject of significant research. The 1-methoxy group activates the indole ring, facilitating a range of substitution reactions.

A primary method for creating derivatives involves the reduction of the corresponding aldehyde, 1-methoxyindole-3-carbaldehyde. For instance, Indole-3-carbinol (I3C) and its derivatives can be synthesized by reducing the corresponding aldehyde with reagents like sodium borohydride (B1222165) (NaBH4). encyclopedia.pub Similarly, 1H-Indole-3-methanol, 1-methoxy- can be prepared from its aldehyde precursor.

The true versatility is observed in the reactions of 1-methoxyindole-3-carbaldehyde, which serves as a key electrophile for introducing substituents at the C-2 position of the indole nucleus. nii.ac.jpclockss.org This reactivity is crucial for synthesizing a variety of 2-substituted indole-3-carbaldehydes, which are otherwise difficult to obtain through standard electrophilic substitution. nii.ac.jp The presence of the 1-methoxy group is critical, as its removal (e.g., in standard indole-3-carboxaldehyde) results in no reaction under similar conditions, highlighting the activating role of the N-methoxy group. clockss.org

Nucleophilic substitution reactions with various sulfur, oxygen, and carbon-centered nucleophiles have been successfully employed. nii.ac.jp For example, reaction with sodium thiomethoxide (NaSMe) yields Brassicanal A, a phytoalexin. nii.ac.jp Reactions with alkoxides like sodium methoxide (B1231860) (NaOMe) and sodium ethoxide (NaOEt) produce the corresponding 2-alkoxyindole-3-carbaldehydes in high yields. nii.ac.jp

The following table summarizes the synthesis of various substituted indole derivatives from 1-methoxyindole-3-carbaldehyde.

| Nucleophile/Reagent | Product | Yield (%) | Reference |

| Sodium thiomethoxide (NaSMe) | Brassicanal A (2-methylthioindole-3-carbaldehyde) | 94% | nii.ac.jp |

| Sodium methoxide (NaOMe) | 2-Methoxyindole-3-carbaldehyde | 90% | nii.ac.jp |

| Sodium ethoxide (NaOEt) | 2-Ethoxyindole-3-carbaldehyde | 95% | nii.ac.jp |

| Sodium salt of ethylene (B1197577) glycol | 2-(2-Hydroxyethoxy)indole-3-carbaldehyde | 50% | nii.ac.jp |

| Sodium salt of 1,3-propanediol | 2-(3-Hydroxypropoxy)indole-3-carbaldehyde | 76% | nii.ac.jp |

| Potassium cyanide (KCN) | 2-Cyanoindole-3-carboxaldehyde | 98% | clockss.org |

| Sodium dimethyl malonate | Dimethyl 2-(3-formylindol-2-yl)malonate and Methyl 2-(3-formylindol-2-yl)acetate | 26% and 46% | clockss.org |

| (3,3-Dimethylallyl)trimethylsilane / TBAF | 2-(1,1-Dimethylallyl)indole-3-carboxaldehyde | 12% | clockss.org |

Furthermore, multi-component reactions provide an efficient route to complex indole derivatives. One-pot condensation reactions involving indole-3-carbaldehyde, an active methylene (B1212753) compound, and other reagents demonstrate a powerful strategy for building molecular diversity. researchgate.netekb.eg

Reactions with Heterocyclic Compounds

The activated nature of the 1-methoxyindole scaffold allows for direct coupling with various heterocyclic compounds. A notable one-step method utilizes the enzymatic reaction of neoglucobrassicin, a glucosinolate, with myrosinase. clockss.org This process generates an unstable 3-(isothiocyanatomethyl)-1-methoxy-1H-indole intermediate in situ. This highly reactive species is then trapped by nucleophilic heterocyclic compounds like imidazole, pyrazole, 1H-1,2,3-triazole, and 1H-1,2,4-triazole to form the corresponding N-linked heterocyclic indole derivatives. clockss.org This method bypasses the need to isolate the unstable isothiocyanate, providing a direct route to these complex molecules. clockss.org

The table below details the synthesis of 1-methoxyindole derivatives with various heterocyclic moieties.

| Heterocyclic Compound | Product | Yield (%) | Reference |

| Imidazole | 1-[(1-Methoxy-1H-indol-3-yl)methyl]-1H-imidazole | 2.9% | clockss.org |

| Pyrazole | 1-[(1-Methoxy-1H-indol-3-yl)methyl]-1H-pyrazole | 1.9% | clockss.org |

| 1H-1,2,3-Triazole | 1-[(1-Methoxy-1H-indol-3-yl)methyl]-1H-1,2,3-triazole | 1.8% | clockss.org |

| 1H-1,2,4-Triazole | 1-[(1-Methoxy-1H-indol-3-yl)methyl]-1H-1,2,4-triazole | 2.5% | clockss.org |

While direct reactions of 1H-Indole-3-methanol, 1-methoxy- are less documented, its precursor aldehyde readily undergoes condensation with various heterocyclic systems. For example, indole-3-carboxaldehydes react with compounds like rhodanine-3-acetic acid and various pyrimidine (B1678525) and pyrazole derivatives to yield complex heterocyclic structures. scirp.org

Isomerization Phenomena (e.g., Oxime Anti-Syn Isomerization)

A significant isomerization phenomenon is observed in a key derivative, 1-methoxyindole-3-carboxaldehyde oxime, which is an intermediate in the production of indole phytoalexins. mdpi.comnih.gov Oximes exist as syn (Z) and anti (E) isomers, and their interconversion is a well-studied process for this specific compound. mdpi.comnih.gov

The ratio and stability of the syn and anti isomers are highly dependent on the reaction conditions.

In Solution: Under acidic conditions in solution, the pure isomers of 1-methoxyindole-3-carboxaldehyde oxime tend to isomerize to favor the anti isomer. mdpi.comnih.gov

In Solid State: In the solid state, particularly after mechanochemical synthesis, a prevalence of the syn isomer is observed. mdpi.com For instance, storage of a reaction mixture prepared with NaOH can lead to an increase in the syn isomer's content over time. mdpi.com

Synthesis Method: Solution-phase synthesis according to literature methods produces a syn:anti ratio of 40:60. mdpi.comnih.gov In contrast, mechanochemical (solvent-free) synthesis can be optimized to achieve high yields, and the resulting isomer ratio can be influenced by the base used (e.g., NaOH vs. Na2CO3). mdpi.com

This anti-syn isomerization is a dynamic process. Time-resolved TLC and 1H-NMR spectroscopy have been used to follow the conversion, showing that the completion of the oximation reaction can coincide with the isomerization of the products. nih.gov The stability of the isomers is a critical factor; for many indole-3-carbaldehyde oxime derivatives, the anti isomer is less stable in acidic media, favoring isomerization to the syn product. mdpi.comresearchgate.net

| Condition | Predominant Isomer/Ratio (syn:anti) | Reference |

| Solution-phase synthesis (literature method) | 40:60 | mdpi.comnih.gov |

| Acidic isomerization in solution | Formation of anti isomer | mdpi.comnih.gov |

| Solid-state (after mechanochemical synthesis) | Prevalence of syn isomer | mdpi.com |

Mechanistic Investigations of Chemical Reactions

The mechanisms governing the reactions of 1-methoxyindole derivatives are diverse and reflect the compound's electronic properties. The N-methoxy group enhances the electron-rich nature of the indole ring, influencing its reactivity.

For nucleophilic substitution at the C-2 position of 1-methoxyindole-3-carbaldehyde, the reaction proceeds via a proposed mechanism where the N-methoxy group facilitates the attack of the nucleophile. nii.ac.jpclockss.org The formyl group at C-3 also plays a crucial role in activating the C-2 position towards this substitution. clockss.org In some cases, unexpected rearrangements can occur. For example, the reaction with the sodium salt of allyl alcohol does not yield the expected 2-allyloxy product but instead forms a 2-oxindole derivative via a Claisen rearrangement of an unstable intermediate. nii.ac.jp

The enzymatic synthesis of heterocyclic derivatives from neoglucobrassicin involves a myrosinase-catalyzed deglucosidation, followed by a Lossen rearrangement to form the highly electrophilic 3-(isothiocyanatomethyl)-1-methoxy-1H-indole intermediate, which is then trapped by a nucleophile. clockss.org

In palladium-catalyzed reactions, the mechanism can involve the formation of a η3-indolyl-palladium intermediate. The regioselectivity of the nucleophilic attack (e.g., at the exocyclic carbon C1' versus the ring position C3) can be controlled by the choice of N-protecting group and the ligand used in the catalytic system. nih.gov

Finally, the self-condensation of the parent compound, 3-hydroxymethylindole, to form 3,3'-diindolylmethane (B526164) is a well-known acid-catalyzed process that likely proceeds through the formation of a stabilized carbocation at the C-3 methylene position. google.comresearchgate.net A similar reactivity pattern can be anticipated for the 1-methoxy derivative.

Applications in Organic Synthesis and Building Block Chemistry

Role as a Versatile Synthetic Building Block

1-Methoxy-1H-indole-3-methanol is recognized as a versatile building block in the synthesis of various organic and pharmaceutical compounds. lookchem.com The presence of the methoxy (B1213986) group on the indole (B1671886) nitrogen activates the C2 position for nucleophilic substitution reactions, a reactivity pattern not typically observed in standard indoles. nii.ac.jp This allows for the introduction of a variety of substituents at this position, leading to the formation of 2-substituted indole-3-carbaldehydes which are otherwise difficult to prepare through electrophilic substitution. nii.ac.jp

This reactivity has been exploited in the synthesis of natural products and their analogs. For instance, it provides a straightforward route to brassicanal A, a phytoalexin, through reaction with sodium thiomethoxide. nii.ac.jp Furthermore, it can be used to introduce various oxygen-centered nucleophiles at the C2 position. nii.ac.jp The compound also serves as a precursor for generating 3-(isothiocyanatomethyl)-1-methoxy-1H-indole in situ, which can then react with heterocyclic compounds to form more complex indole derivatives in a one-step process. clockss.org This highlights its utility in creating libraries of indole-based compounds for biological screening. clockss.orgontosight.ai

Construction of Advanced Indole Scaffolds

The unique reactivity of 1-methoxy-1H-indole-3-methanol and its derivatives makes them ideal starting materials for constructing more elaborate indole-based structures, including diindolylmethanes and fused-ring systems.

Synthesis of Diindolylmethanes (DIMs) and Bis-indolyl Compounds

Diindolylmethanes (DIMs) are a significant class of compounds known for their wide range of biological activities. researchgate.net The synthesis of both symmetrical and unsymmetrical DIMs can be achieved using indole derivatives. While many methods focus on the acid-catalyzed reaction of indoles with aldehydes or ketones, derivatives of 1-methoxy-1H-indole-3-methanol offer alternative routes. researchgate.net

Specifically, trifluoromethyl(indolyl)phenylmethanols, which can be derived from indole precursors, are key intermediates in the synthesis of unsymmetrical 3,3'-diindolylmethanes with a quaternary carbon center. nih.govbeilstein-journals.org For example, an iodine-catalyzed coupling reaction of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol with various indole derivatives provides a novel and efficient route to these complex DIMs. nih.govbeilstein-journals.org This method is noted for its chemoselectivity, mild conditions, and high yields. beilstein-journals.org The resulting DIMs are of interest for their potential as cannabinoid receptor ligands. nih.govbeilstein-journals.org The synthesis of DIMs bearing a thiadiazole moiety has also been reported, starting from the condensation of two equivalents of indole with 4-formylbenzoic acid. nih.gov

| Precursor | Reagent | Product | Significance |

| 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | Indole derivatives, I₂ | Unsymmetrical 3,3'-diindolylmethanes | Potential cannabinoid receptor ligands. nih.govbeilstein-journals.org |

| Indole (2 equiv.) | 4-Formylbenzoic acid | Diindolylmethane intermediate | Precursor to thiadiazole-containing DIMs with urease inhibitory activity. nih.gov |

Formation of Fused-Ring Indole Systems

The indole nucleus can be incorporated into larger, fused heterocyclic systems, leading to novel molecular scaffolds with potential biological activity. The construction of these fused systems often involves cycloaddition reactions where the indole acts as a dienophile or a nucleophile. chim.it

Substituent-controlled divergent synthesis allows for the creation of different fused indoline-based scaffolds from the same starting materials. For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can lead to either [4+2] or [3+2] cycloaddition products, depending on the substituents on both the indole and the diene. polimi.itacs.org This approach has been used to synthesize tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.itacs.org The nature of the substituent at the C3 position of the indole ring is a critical factor in determining the reaction pathway. polimi.itacs.org Carbonylative approaches have also been developed for the synthesis of fused indoles. beilstein-journals.org

Preparation of Complex Organic Molecules

Beyond the construction of core indole scaffolds, 1-methoxy-1H-indole-3-methanol and its derivatives are instrumental in the synthesis of more complex and highly functionalized organic molecules.

Synthesis of Trifluoromethyl-Substituted Indole Derivatives

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their biological properties. Trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives have shown promise as anti-HIV agents. nih.govbeilstein-journals.org An efficient method for synthesizing these compounds involves the reaction of indoles with trifluoromethyl ketones. nih.govbeilstein-archives.orgd-nb.info

A notable synthesis utilizes potassium carbonate and tetrabutylphosphonium (B1682233) bromide in water to mediate the reaction between 5-methoxyindole (B15748) and 2,2,2-trifluoroacetophenone, yielding trifluoro-1-(1H-indol-3-yl)ethan-1-ols in high yields. nih.govbeilstein-journals.orgd-nb.info This method is advantageous due to its use of water as a solvent, high yields, and avoidance of column chromatography. d-nb.info The reaction tolerates a range of substituents on the trifluoroacetophenone, including halogens and methoxy groups. nih.govbeilstein-archives.org

| Indole Reactant | Ketone Reactant | Catalyst/Conditions | Product |

| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | K₂CO₃, n-Bu₄PBr, Water | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol |

| Indole | Various trifluoromethyl ketones | Barton's base (TMG) | Trifluoromethyl-substituted (1H-indol-3-yl)methanols |

| Indole | Various trifluoromethyl ketones | Cesium carbonate, Acetonitrile | Trifluoromethyl-substituted (1H-indol-3-yl)methanols |

Formation of Indole Hybrid Chalcones

Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known for their diverse biological activities. The incorporation of an indole moiety into the chalcone (B49325) structure can lead to hybrid molecules with enhanced or novel properties. mdpi.com

Indole hybrid chalcones can be synthesized via the Claisen-Schmidt condensation of an indole-3-carboxaldehyde (B46971) with a substituted acetophenone. mdpi.compreprints.org Specifically, 1-methoxyindole-3-carboxaldehyde can be condensed with various acetophenones to produce a series of indole-derived hybrid chalcones. mdpi.compreprints.org These reactions can be catalyzed by either a base, such as aqueous potassium hydroxide (B78521) or piperidine, or an acid. mdpi.compreprints.org The resulting chalcones have been investigated for their antiproliferative and antioxidant activities. mdpi.compreprints.orgresearchgate.net For example, a chalcone bearing a 1-methoxyindole (B1630564) and a catechol moiety has shown selective activity against certain cancer cell lines. mdpi.compreprints.orgresearchgate.net

| Indole Precursor | Acetophenone Reactant | Condensation Method | Product Class |

| 1-Methoxyindole-3-carboxaldehyde | Substituted acetophenones | Claisen-Schmidt condensation | Indole hybrid chalcones |

| 1-Methoxy-3-acetylindole | Substituted benzaldehydes | Claisen-Schmidt condensation | 1-(Indol-3-yl)-1,3-diarylpropenones |

Synthesis of Pyrimidine (B1678525) and Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The chemical scaffold of 1H-Indole-3-methanol, 1-methoxy-, serves as a valuable precursor for the synthesis of more complex heterocyclic systems, including pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. The synthetic strategy generally involves the initial oxidation of the 3-hydroxymethyl group to the corresponding aldehyde, 1-methoxy-1H-indole-3-carboxaldehyde. This aldehyde is a versatile electrophile that readily participates in cyclization and multicomponent reactions to construct the desired fused ring systems. clockss.orgresearchgate.net

Synthesis of Indolyl-Pyrimidines

The construction of a pyrimidine ring fused to or substituted with the 1-methoxyindole moiety can be achieved through several established synthetic protocols that utilize indole-3-carboxaldehydes. One of the most common methods involves the Biginelli reaction or similar multicomponent condensations.

A prominent route begins with the Claisen-Schmidt condensation of an indole-3-carboxaldehyde with a suitable ketone (e.g., a 4-substituted acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.govsemanticscholar.org This intermediate chalcone is then cyclized with a reagent such as urea, thiourea (B124793), or guanidine (B92328) hydrochloride to yield the corresponding dihydropyrimidine (B8664642) derivative. This method allows for the introduction of diverse substituents on the pyrimidine ring.

For instance, reacting 1-methoxy-1H-indole-3-carboxaldehyde with an appropriate ketone and subsequently with thiourea would lead to the formation of a 4-(1-methoxy-1H-indol-3-yl)-substituted pyrimidine-2-thione.

Table 1: Representative Synthesis of Indolyl-Thio-Pyrimidines via Chalcone Intermediate

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Methoxy-1H-indole-3-carboxaldehyde | 4-Substituted Acetophenone | Thiourea | 1. EtOH, NaOH (for chalcone formation) 2. EtOH, HCl (for cyclization) | 4-(1-Methoxy-1H-indol-3-yl)-6-(4-substituted-phenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | nih.govsemanticscholar.org |

Another powerful approach is the one-pot, four-component synthesis of pyrimido[4,5-b]indoles. In this reaction, an indole-3-carboxaldehyde, an aromatic aldehyde, and two equivalents of ammonium (B1175870) iodide (as the nitrogen source) are reacted under transition-metal-free conditions to construct the fused pyrimidine ring in a single step. mdpi.com This method is highlighted by the formation of four new C-N bonds in one pot. Applying this to 1-methoxy-1H-indole-3-carboxaldehyde would be expected to produce 5-methoxy-pyrimido[4,5-b]indole derivatives.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or an enaminone. nih.govresearchgate.net A widely used method is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov

When applying this to indole-based aldehydes, the reaction of 1-methoxy-1H-indole-3-carboxaldehyde with a 5-aminopyrazole and malononitrile, catalyzed by a base like piperidine, would be a viable route to the target 7-(1-methoxy-1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine system. The reaction proceeds through the initial formation of an indolyl-methylene malononitrile intermediate via Knoevenagel condensation, followed by Michael addition of the aminopyrazole and subsequent cyclization.

It is important to note that the reaction between 5-aminopyrazoles and indole-3-carboxaldehydes can be complex, with the potential for the formation of regioisomeric products. For example, under certain acidic conditions, the reaction can favor the formation of pyrazolo[3,4-b]pyridines instead of pyrazolo[1,5-a]pyrimidines. chim.it The regiochemical outcome is often dictated by the substitution pattern on the pyrazole (B372694) ring and the specific reaction conditions employed.

Table 2: General Three-Component Synthesis of Indolyl-Pyrazolo[1,5-a]pyrimidines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1-Methoxy-1H-indole-3-carboxaldehyde | 5-Amino-3-(R)-1H-pyrazole | Malononitrile | Piperidine / Ethanol | 5-Amino-3-(R)-7-(1-methoxy-1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | nih.gov |

These synthetic strategies demonstrate the utility of 1H-Indole-3-methanol, 1-methoxy- as a versatile building block, which, through its aldehyde derivative, provides access to a wide range of medicinally relevant pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds.

Theoretical and Computational Chemistry Studies of 1h Indole 3 Methanol, 1 Methoxy

Molecular Structure and Geometry Optimization

The initial step in the computational analysis of a molecule like 1H-Indole-3-methanol, 1-methoxy- would involve the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule such as 1H-Indole-3-methanol, 1-methoxy-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict its optimized geometry. This would yield precise data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, studies on similar indole (B1671886) structures have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental data where available.

Table 1: Hypothetical Optimized Geometrical Parameters for 1H-Indole-3-methanol, 1-methoxy- (Data Not Available)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C8 | Data not available |

| N1-O (methoxy) | Data not available |

| **Bond Angles (°) ** | |

| C2-N1-C7a | Data not available |

| N1-C2-C3 | Data not available |

| C2-C3-C8 | Data not available |

| **Dihedral Angles (°) ** | |

| C7a-N1-C2-C3 | Data not available |

Ab Initio and Semi-Empirical Methods

In addition to DFT, other computational methods could be employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can provide a high level of accuracy, albeit at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. A comparative study using these methods would offer a comprehensive understanding of the molecule's geometry.

Electronic Structure and Bonding Analysis

Following geometry optimization, a detailed analysis of the electronic structure and chemical bonding of 1H-Indole-3-methanol, 1-methoxy- would be conducted to understand its reactivity, stability, and electronic properties.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For indole derivatives, these orbitals are typically distributed over the indole ring system.

Table 2: Hypothetical Frontier Molecular Orbital Data for 1H-Indole-3-methanol, 1-methoxy- (Data Not Available)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor and empty acceptor orbitals, which can be quantified by the second-order perturbation energy, E(2). This analysis would reveal the nature of the covalent and non-covalent interactions, including hyperconjugative effects, that contribute to the stability of 1H-Indole-3-methanol, 1-methoxy-. Studies on related molecules often use NBO analysis to understand the influence of substituents on the indole ring's electronic structure.

Table 3: Hypothetical NBO Analysis Data for 1H-Indole-3-methanol, 1-methoxy- (Data Not Available)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual representation of electron localization in a molecule. These methods are used to identify regions corresponding to core electrons, covalent bonds, and lone pairs. For 1H-Indole-3-methanol, 1-methoxy-, ELF and LOL studies would offer a detailed picture of its chemical bonding, complementing the information obtained from NBO analysis. Such analyses have been applied to other heterocyclic compounds to elucidate their bonding patterns.

Reaction Mechanism Elucidation and Simulation

The study of reaction mechanisms involving 1-methoxyindole (B1630564) derivatives is greatly enhanced by computational simulations, primarily using Density Functional Theory (DFT). These methods allow for the detailed exploration of potential energy surfaces, identifying transition states, intermediates, and the associated energy barriers.

For a compound like 1H-Indole-3-methanol, 1-methoxy-, a key reaction of interest would be its behavior in electrophilic substitution reactions, a common pathway for indole derivatives. Computational studies on similar indole systems have successfully mapped out the step-by-step processes of such reactions. nih.gov For instance, in a reaction involving an electrophile, DFT calculations can determine the most likely site of attack on the indole ring and the energy profile of the subsequent addition and potential rearrangement steps.

A typical computational approach to elucidating a reaction mechanism for 1H-Indole-3-methanol, 1-methoxy- would involve:

Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

An illustrative example of the kind of data generated from such a study on a hypothetical reaction is presented in Table 1.

Table 1: Illustrative Reaction Energy Profile for a Hypothetical Reaction of 1H-Indole-3-methanol, 1-methoxy- This table is for illustrative purposes and does not represent experimentally validated data.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +8.7 |

| 5 | Products | -12.1 |

These simulations provide a quantitative understanding of the reaction kinetics and thermodynamics, guiding synthetic efforts and explaining observed product distributions. For instance, DFT has been used to study the mechanism of methanol (B129727) dehydrogenation on catalyst surfaces, providing insights into the reaction pathways and energy barriers. nih.gov

Solvation Effects in Computational Models

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are crucial for understanding these solvation effects on the structure, stability, and reactivity of 1H-Indole-3-methanol, 1-methoxy-. There are two main approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. orientjchem.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. Studies on oxindole (B195798) derivatives have used PCM to calculate the free energy of solvation and its components, providing insights into the thermodynamic feasibility of the dissolution process in various solvents. orientjchem.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. rsc.orgresearchgate.net For a molecule like 1H-Indole-3-methanol, 1-methoxy-, which has a hydroxyl group and a methoxy (B1213986) group, explicit models would be particularly useful for understanding its interactions in protic solvents like water or methanol. Research on the solvation of indole has shown that explicit solvent models are often necessary to accurately reproduce photophysical properties, as they can account for strong solute-solvent interactions. rsc.orgresearchgate.net

The choice of solvation model depends on the specific properties being investigated and the desired balance between accuracy and computational cost. A comparison of how these models might be applied is shown in Table 2.

Table 2: Comparison of Solvation Models for Studying 1H-Indole-3-methanol, 1-methoxy- This table is for illustrative purposes.

| Solvation Model | Approach | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (e.g., PCM) | Solvent as a dielectric continuum | Computationally fast, good for electrostatic effects | Does not capture specific interactions like hydrogen bonds |

| Explicit | Individual solvent molecules included | Accurately models specific solute-solvent interactions | Computationally expensive, requires extensive sampling |

Computational Aid in Spectroscopic Data Interpretation (e.g., NMR, IR)

Computational methods are indispensable for the accurate interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For 1H-Indole-3-methanol, 1-methoxy-, these calculations can help to assign spectral peaks and to understand the relationship between the molecule's structure and its spectroscopic properties.

NMR Spectroscopy: The prediction of NMR chemical shifts using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, has become a standard tool in structural elucidation. frontiersin.org For 1H-Indole-3-methanol, 1-methoxy-, calculating the ¹H and ¹³C NMR spectra would involve:

Optimizing the molecular geometry.

Performing a GIAO calculation to obtain the isotropic shielding values.

Referencing these values to a standard (e.g., tetramethylsilane) to predict the chemical shifts.

These predicted shifts can then be compared to experimental data to confirm the structure of the molecule. Computational studies on related indole derivatives have shown good agreement between calculated and experimental NMR data. researchgate.netmdpi.com

IR Spectroscopy: Similarly, the vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations provide a theoretical IR spectrum that can be compared with the experimental spectrum. The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of the observed IR absorption bands to specific molecular motions (e.g., stretching, bending). worldscientific.com This is particularly useful for identifying the characteristic vibrational modes of the functional groups in 1H-Indole-3-methanol, 1-methoxy-, such as the O-H stretch of the methanol group and the C-O stretches of the methoxy and alcohol moieties.

An illustrative table of calculated vs. experimental spectroscopic data for a related indole derivative is presented in Table 3.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Indole Derivative This table is for illustrative purposes and is based on data for related compounds.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C-2, ppm) | 125.4 | 124.8 |

| ¹³C NMR (C-3, ppm) | 110.1 | 109.5 |

| ¹H NMR (H-2, ppm) | 7.15 | 7.10 |

| IR (O-H stretch, cm⁻¹) | 3450 | 3465 |

| IR (C=C stretch, cm⁻¹) | 1610 | 1615 |

The synergy between computational and experimental spectroscopy is a powerful approach for the detailed structural and electronic characterization of molecules like 1H-Indole-3-methanol, 1-methoxy-.

Metabolism and Biotransformation Pathways Chemical Aspects

Chemical Transformations in Metabolic Systems

Within biological systems, 1H-Indole-3-methanol, 1-methoxy- undergoes specific chemical modifications, a key one being the formation of sulfate (B86663) conjugates.

In human metabolism, 1H-Indole-3-methanol, 1-methoxy- is known to be converted into metabolites, with (1-methoxyindol-3-yl)methyl hydrogen sulfate being a recognized human metabolite. nih.gov This transformation represents a typical phase II detoxification pathway where a sulfate group is added to the parent molecule, increasing its water solubility and facilitating its excretion from the body.

Enzymatic Biotransformations in In Vitro Chemical Environments

The formation of 1H-Indole-3-methanol, 1-methoxy- itself is a result of enzymatic biotransformation, primarily involving enzymes from the plants in which its precursor is found.

The enzyme myrosinase (a β-thioglucoside glucohydrolase) plays a pivotal role in the chemical derivatization of glucosinolates, which are secondary metabolites found in cruciferous plants like broccoli and cabbage. acs.orgresearchgate.net Specifically, 1H-Indole-3-methanol, 1-methoxy- is a breakdown product of its precursor, neoglucobrassicin (B1238046) (1-methoxyglucobrassicin). acs.orggcirc.orgnih.gov When plant tissues are damaged, myrosinase is released and hydrolyzes neoglucobrassicin. researchgate.net This enzymatic hydrolysis cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone. This intermediate can then rearrange to form various products, including the highly reactive 1-methoxy-3-indolylmethyl isothiocyanate. Due to its instability, this isothiocyanate readily reacts with water to yield 1H-Indole-3-methanol, 1-methoxy-. researchgate.net

The process of myrosinase-catalyzed hydrolysis of neoglucobrassicin can be influenced by various factors such as pH and the presence of cofactors like ascorbic acid, which can lead to different product profiles. acs.org

In vitro studies have demonstrated the conversion of neoglucobrassicin to 1H-Indole-3-methanol, 1-methoxy- through the action of myrosinase. acs.org These enzymatic assays allow for the controlled study of the transformation process and the identification of various breakdown products under specific conditions. The hydrolysis of indole (B1671886) glucosinolates like neoglucobrassicin by myrosinase is a rapid enzymatic reaction. acs.org

Breakdown Products and Chemical Intermediates from Natural Sources (e.g., from Glucosinolates)

The enzymatic breakdown of neoglucobrassicin by myrosinase gives rise to a variety of chemical intermediates and final products beyond 1H-Indole-3-methanol, 1-methoxy-. The initial hydrolysis product is an unstable aglycone, which can undergo rearrangement to form 1-methoxy-3-indolylmethyl isothiocyanate. researchgate.net This isothiocyanate is a key intermediate that can react with different nucleophiles present in the environment.

Depending on the reaction conditions, other breakdown products can be formed, such as:

Nitriles: In the presence of ferrous ions and at specific pH ranges, the formation of nitriles can be favored. acs.org

Ascorbigens: In the presence of ascorbic acid (Vitamin C), the unstable isothiocyanate can react to form ascorbigens. acs.org

The table below summarizes the key compounds involved in the metabolism and biotransformation of 1H-Indole-3-methanol, 1-methoxy-.

| Compound Name | Role/Description |

| 1H-Indole-3-methanol, 1-methoxy- | The primary compound of interest, a breakdown product of neoglucobrassicin. |

| Neoglucobrassicin | The glucosinolate precursor to 1H-Indole-3-methanol, 1-methoxy-. acs.orggcirc.orgnih.gov |

| Myrosinase | The plant enzyme that catalyzes the hydrolysis of neoglucobrassicin. acs.orgresearchgate.net |

| (1-methoxyindol-3-yl)methyl hydrogen sulfate | A known human metabolite of 1H-Indole-3-methanol, 1-methoxy-. nih.gov |

| 1-methoxy-3-indolylmethyl isothiocyanate | A highly reactive and unstable intermediate formed during neoglucobrassicin hydrolysis. researchgate.net |

| Nitriles | Alternative breakdown products formed under specific conditions. acs.org |

| Ascorbigens | Breakdown products formed in the presence of ascorbic acid. acs.org |

The following table details the breakdown products of the precursor glucosinolate, neoglucobrassicin.

| Precursor | Enzyme | Key Intermediate | Breakdown Products |

| Neoglucobrassicin | Myrosinase | 1-methoxy-3-indolylmethyl isothiocyanate | 1H-Indole-3-methanol, 1-methoxy- |

| Nitriles | |||

| Ascorbigens |

Q & A

Q. Structural Validation :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and purity (e.g., δ 7.88 ppm for indole NH in CDCl3) .

- HR-ESI-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 268.1338 for 4-methoxybenzyl derivatives) .

- Chromatography : Flash column chromatography (cyclohexane/EtOAc gradients) ensures purity .

Advanced Synthetic Challenges

Q: How do steric and electronic factors influence the regioselectivity of alkylation in 1-methoxyindole derivatives? A:

- Steric Hindrance : Bulky substituents (e.g., 3,4-dichlorobenzyl) at the indole N1 position can reduce reaction yields due to steric clashes during alkylation. Optimizing solvent polarity (DMF vs. THF) improves solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on benzyl halides enhance electrophilicity, accelerating substitution but may require longer reaction times for complete conversion .

- Contradictions : and report differing yields for similar reactions, highlighting the need for temperature control (0°C to room temperature) to mitigate side reactions .

Analytical Method Development